molecular formula C20H23N5O3 B2809830 9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione CAS No. 876900-72-0

9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione

Cat. No. B2809830
CAS RN: 876900-72-0
M. Wt: 381.436
InChI Key: KLBJIHVNLGHSIO-UHFFFAOYSA-N
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Description

The compound “9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione” belongs to a class of chemical compounds characterized by a pyrimidine ring substituted with two carbonyl groups . It’s a derivative of pyrano[2,3-d]pyrimidine-2,4-dione .


Synthesis Analysis

The synthesis of this compound involves the design of a novel series of pyrano[2,3-d]pyrimidine-2,4-dione analogues . The synthesized compounds were evaluated for their inhibitory activity towards PARP-1 and examined for their anti-proliferative activity against MCF-7 and HCT116 human cancer cell lines .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrimidine ring substituted with two carbonyl groups . The presence of the pyrano[2,3-d]pyrimidine 2,4 dione scaffold is important for interactions with the amino acids present in the NI site of the enzyme .


Chemical Reactions Analysis

The synthesized compounds were evaluated for their PARP-1 inhibitory activity. Most of the synthesized compounds displayed excellent inhibitory activities against PARP-1 .

Scientific Research Applications

Antifungal Activity

The compound has shown potential in the treatment of fungal infections. A study found that 4-allyl-2-methoxyphenol, a related compound, modulates the expression of genes involved in efflux pump, biofilm formation and sterol biosynthesis in azole resistant Aspergillus fumigatus . This suggests that the compound could be used to treat fungal infections that are resistant to conventional antifungal drugs.

Anticancer Activity

The compound has shown promise in the field of oncology. Pyrano[2,3-d]pyrimidine-2,4-dione derivatives, which are structurally similar to the compound , have been found to inhibit Poly (ADP-ribose) polymerases-1 (PARP-1), which are involved in DNA repair . By inhibiting these enzymes, the compound could potentially be used to treat cancer by preventing cancer cells from repairing their DNA.

Antimicrobial Activity

The compound has also shown potential as an antimicrobial agent. A study found that eugenol derivatives, which are structurally similar to the compound , displayed a wide range of biological activities including antifungal, antimicrobial, anti-inflammatory, antioxidant, analgesic, anticancer, and antiparasitic activities .

Anti-inflammatory Activity

The compound could potentially be used to treat inflammatory conditions. As mentioned above, eugenol derivatives have been found to have anti-inflammatory properties .

Antioxidant Activity

The compound could potentially be used as an antioxidant. Eugenol derivatives have been found to have antioxidant properties , suggesting that the compound could also have these properties.

Analgesic Activity

The compound could potentially be used as a pain reliever. Eugenol derivatives have been found to have analgesic properties , suggesting that the compound could also have these properties.

Antiparasitic Activity

The compound could potentially be used to treat parasitic infections. Eugenol derivatives have been found to have antiparasitic properties , suggesting that the compound could also have these properties.

Cosmetic Applications

Given its potential antimicrobial and antioxidant properties, the compound could potentially be used in cosmetic products. These properties could help to protect the skin from damage and infection .

Mechanism of Action

The mechanism of action of this compound involves the inhibition of PARP-1, a DNA-binding protein involved in DNA repair damage . The compound has been used as potentiators in combination with DNA damaging cytotoxic agents to compromise the cancer cell DNA repair mechanism, resulting in genomic dysfunction and cell death .

Future Directions

The compound shows promising activity as a potential inhibitor against PARP-1 . Future research could focus on further exploring its therapeutic potential and optimizing its synthesis process.

properties

IUPAC Name

9-(2-methoxyphenyl)-1,7-dimethyl-3-prop-2-enyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H23N5O3/c1-5-10-23-18(26)16-17(22(3)20(23)27)21-19-24(11-13(2)12-25(16)19)14-8-6-7-9-15(14)28-4/h5-9,13H,1,10-12H2,2-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLBJIHVNLGHSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(C2=NC3=C(N2C1)C(=O)N(C(=O)N3C)CC=C)C4=CC=CC=C4OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H23N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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